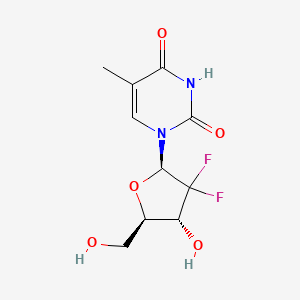

2'-Deoxy-2',2'-difluoro Thymidine

Übersicht

Beschreibung

2'-Deoxy-2',2'-difluoro Thymidine is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a difluorinated oxolane ring and a pyrimidine base

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Deoxy-2',2'-difluoro Thymidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the oxolane ring, which is achieved through the fluorination of a suitable precursor.

Coupling Reaction: The fluorinated oxolane is then coupled with a pyrimidine derivative under specific reaction conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2'-Deoxy-2',2'-difluoro Thymidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

Substitution: NaN3 or RSH in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or thiols derivatives

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

1. Influenza Virus Inhibition

Research has shown that 2'-deoxy-2',2'-difluoro thymidine exhibits potent antiviral activity against influenza viruses. In vitro studies demonstrated that this compound effectively inhibited various strains of both low and highly pathogenic avian influenza viruses, including H5N1 and pandemic H1N1 viruses. The 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM in MDCK cells, indicating strong antiviral potential .

Case Study: Efficacy in Mouse Models

In a mouse model infected with the H5N1 virus, administration of this compound at a dosage of 60 mg/kg/day resulted in an 80% survival rate among treated mice. This treatment was effective even when administered up to 72 hours post-exposure, showcasing its potential as a therapeutic agent for influenza infections .

Anticancer Applications

1. Thymidylate Synthase Inhibition

The mechanism of action for this compound includes the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Studies have demonstrated that dFdT competes with the natural substrate dUMP for the active site of TS, leading to reduced DNA synthesis in cancer cells. This action is particularly relevant in solid tumors such as ovarian and pancreatic cancers .

Case Study: Radiosensitization

In vitro and in vivo studies have indicated that dFdT acts as a potent radiosensitizer, enhancing the effects of radiation therapy on tumor cells. This characteristic has been leveraged to improve treatment outcomes in patients undergoing radiation therapy for various malignancies .

Pharmacokinetics and Toxicology

1. Stability and Metabolism

The fluorination of dFdT contributes to its stability against nucleases, prolonging its half-life in biological systems compared to non-fluorinated nucleosides. This property enhances its therapeutic efficacy while potentially reducing side effects associated with rapid metabolism .

2. Toxicological Profile

While dFdT demonstrates significant therapeutic benefits, it is crucial to monitor its toxicological profile. Studies have indicated that while it exhibits low cytotoxicity (with a 50% cytotoxic concentration above 100 µM), careful dosing is necessary to mitigate adverse effects during treatment regimens .

Comparative Efficacy Table

| Compound | Target Virus/Cancer | IC90/EC90 | Survival Rate (Mouse Model) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Influenza H5N1 | 0.13 - 4.6 µM | 80% (60 mg/kg/day) | Thymidylate synthase inhibition |

| This compound | Ovarian Cancer | Not specified | Not applicable | DNA synthesis inhibition |

| Gemcitabine (dFdC) | Pancreatic Cancer | Not specified | Not applicable | Thymidylate synthase inhibition |

Wirkmechanismus

The mechanism of action of 2'-Deoxy-2',2'-difluoro Thymidine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases. By interfering with these enzymes, it disrupts the replication and transcription processes, ultimately leading to cell death in rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

4-Amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one hydrochloride: A synthetic nucleoside analog with similar structural features and biological activity.

5,6-Dihydrouridine: A modified nucleoside found in tRNA, structurally similar but with different functional groups.

Uniqueness: 2'-Deoxy-2',2'-difluoro Thymidine is unique due to its difluorinated oxolane ring, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry and drug development .

Biologische Aktivität

2'-Deoxy-2',2'-difluoro thymidine (dFdT) is a nucleoside analog that has garnered attention for its potential antiviral and anticancer properties. This compound is structurally similar to thymidine, with the addition of two fluorine atoms at the 2' position of the sugar moiety, which significantly alters its biological activity. The following sections will explore the synthesis, mechanisms of action, and biological activity of dFdT, supported by relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the fluorination of thymidine derivatives. The incorporation of fluorine atoms affects the compound's ability to mimic natural nucleosides, influencing its interactions with nucleic acid synthesis pathways and enzymes.

The biological activity of dFdT is primarily attributed to its role as a substrate for DNA polymerases. Once incorporated into DNA, it can disrupt normal replication and transcription processes. Key mechanisms include:

- Inhibition of DNA Polymerase : dFdT competes with natural deoxythymidine triphosphate (dTTP) for incorporation into DNA, leading to chain termination.

- Thymidylate Synthase Inhibition : Similar to other fluorinated nucleosides, dFdT can inhibit thymidylate synthase (TS), a critical enzyme in nucleotide metabolism, thereby affecting DNA synthesis .

Antiviral Activity

Research indicates that dFdT exhibits antiviral properties against various viruses. For instance:

- Feline Herpes Virus : In studies involving feline herpes virus replication, dFdT demonstrated selective antiviral activity due to recognition by viral thymidine kinase, which is crucial for its activation .

- Influenza Viruses : Analogous compounds have shown efficacy against influenza viruses, suggesting a broader antiviral potential for dFdT .

Antitumor Activity

dFdT has been extensively studied for its anticancer effects:

- Cell Line Studies : In vitro studies have shown that dFdT effectively inhibits the growth of several cancer cell lines, including ovarian and pancreatic cancer cells. The compound's mechanism involves both direct cytotoxicity and interference with nucleotide metabolism .

- In Vivo Efficacy : Animal model studies have demonstrated that administration of dFdT leads to significant tumor regression in xenograft models, highlighting its potential as an effective therapeutic agent .

Case Study 1: Efficacy Against Ovarian Cancer

A study involving A2780 ovarian carcinoma cells revealed that dFdT inhibited thymidylate synthase activity significantly, leading to reduced cell proliferation. The inhibition was dose-dependent, showcasing the compound's potential as a targeted therapy in resistant cancer types.

Case Study 2: Antiviral Application in Animal Models

In vivo experiments with ferrets treated with dFdT post-viral exposure showed reduced viral loads and improved survival rates compared to control groups. This suggests that timely administration of dFdT could mitigate severe viral infections .

Data Tables

Eigenschaften

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O5/c1-4-2-14(9(18)13-7(4)17)8-10(11,12)6(16)5(3-15)19-8/h2,5-6,8,15-16H,3H2,1H3,(H,13,17,18)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWSSJHRJXJIMZ-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.